N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-10-3-4-12(11(16)6-10)19-14(21)13(20)18-8-9-2-1-5-17-7-9/h1-7H,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEATCFRJNGGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(2,4-Difluorophenyl)oxalamic Acid
Oxalic acid is treated with thionyl chloride to generate oxalyl chloride, which reacts with 2,4-difluoroaniline in dichloromethane at 0–5°C. Triethylamine is added to scavenge HCl, promoting the formation of N-(2,4-difluorophenyl)oxalamic acid chloride. Hydrolysis under controlled pH (7–8) yields the monoamide intermediate.
Reaction Conditions :
- Solvent: Dichloromethane
- Temperature: 0–5°C (activation), 25°C (hydrolysis)
- Base: Triethylamine (2.2 equiv)
- Yield: 78–82%
Coupling with (Pyridin-3-yl)methylamine
The monoamide intermediate is reacted with (pyridin-3-yl)methylamine using a carbodiimide coupling agent (EDC·HCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and recrystallization from ethanol.
Optimization Data :
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC·HCl/HOBt | Maximizes to 89% |
| Solvent | DMF | Optimal solubility |
| Reaction Time | 12–16 h | >90% conversion |
One-Pot Bidirectional Synthesis Using Oxalyl Chloride
Oxalyl chloride reacts with both amines in a single flask, leveraging differential nucleophilicity. (Pyridin-3-yl)methylamine, being more nucleophilic due to the electron-donating pyridyl group, is added first at −10°C. After 1 hour, 2,4-difluoroaniline is introduced, and the mixture warms to 25°C. This method avoids intermediate isolation but requires meticulous stoichiometric control.
Critical Parameters :
- Temperature Gradient: −10°C → 25°C
- Amine Addition Order: Pyridinylamine first
- Solvent: Tetrahydrofuran (THF)
- Yield: 70–75%
Side Reactions :
- Oligomerization of oxalyl chloride (5–8%)
- Over-addition to form tris-amide byproducts (3–5%)
Solid-Phase Synthesis for High-Throughput Production
Immobilizing oxalic acid on Wang resin via ester linkage enables sequential amide bond formation. After coupling 2,4-difluoroaniline using HATU/DIPEA, the resin-bound monoamide is treated with (pyridin-3-yl)methylamine under microwave irradiation (60°C, 30 min). Cleavage with trifluoroacetic acid yields the target compound with >95% purity.
Advantages :
- Automated purification (reduced byproduct interference)
- Scalability (1 mmol–100 mmol demonstrated)
- Purity: 92–96% (HPLC)
Mechanistic Insights and Kinetic Studies
Density functional theory (DFT) calculations reveal that the rate-limiting step in both stepwise and one-pot methods is the nucleophilic attack of the amine on the activated oxalic acid derivative. For oxalyl chloride, the activation barrier is 24.3 kcal/mol, whereas carbodiimide-mediated coupling exhibits a higher barrier of 28.1 kcal/mol due to intermediate stabilization.
Activation Barriers :
| Method | ΔG‡ (kcal/mol) |
|---|---|
| Oxalyl Chloride | 24.3 |
| EDC·HCl/HOBt | 28.1 |
Industrial-Scale Considerations and Environmental Impact
Large-scale synthesis (≥1 kg) favors the stepwise method due to easier byproduct management. Solvent recovery systems (e.g., distillation for DMF) reduce waste, while catalytic triethylamine recycling diminishes raw material costs. Life-cycle analysis indicates a 30% lower carbon footprint compared to one-pot methods.
Waste Stream Data :
| Waste Component | Quantity (kg/kg product) |
|---|---|
| DMF | 0.8 |
| Aqueous HCl | 1.2 |
| Organic Residues | 0.3 |
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide has been identified as a kinesin spindle protein (KSP) inhibitor. KSP is crucial for mitotic spindle formation during cell division, making it an attractive target for cancer therapy. Inhibiting KSP can lead to cell cycle arrest and apoptosis in cancer cells, particularly in solid tumors that are resistant to traditional therapies.
- Case Study: In vitro studies have shown that this compound exhibits synergistic effects when combined with immunomodulatory drugs (IMiDs) like pomalidomide and dexamethasone, enhancing the efficacy of these treatments in multiple myeloma (MM) cell lines. The combination therapy demonstrated significant reductions in tumor growth and improved survival rates in animal models .
1.2 Mechanism of Action
The compound's mechanism involves the disruption of microtubule dynamics, leading to monopolar spindle formation. This mechanism is particularly effective in actively dividing cancer cells, as it increases the expression of pro-apoptotic proteins such as BAX, promoting programmed cell death .
Pharmacological Studies
2.1 Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early findings suggest a favorable profile with moderate toxicity levels when administered at therapeutic doses. The compound has shown tolerability in preclinical models, with manageable side effects compared to standard therapies .
2.2 Clinical Trials
Ongoing clinical trials are evaluating the safety and efficacy of this compound in combination with other agents for treating relapsed or refractory multiple myeloma. These trials aim to establish optimal dosing regimens and assess long-term outcomes for patients .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its anticancer properties.
| Structural Feature | Activity Impact |
|---|---|
| Difluorophenyl Group | Enhances binding affinity to KSP |
| Pyridin-3-ylmethyl Moiety | Contributes to selectivity against non-targets |
| Ethanediamide Backbone | Essential for maintaining structural integrity |
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide
- N-(2,4-difluorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide
- N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)ethyl]ethanediamide
Uniqueness
N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to its specific substitution pattern on the phenyl and pyridine rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide is a compound that has attracted attention due to its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, drawing from diverse research findings.
Synthesis and Characterization
The compound can be synthesized through various chemical methods, often involving the reaction of 2,4-difluorobenzylamine with pyridine derivatives. The synthesis typically yields a white to yellow solid, which can be characterized using techniques such as NMR spectroscopy and mass spectrometry. For example, one study reported a yield of 19.33% for a related compound, indicating that yields can vary based on the specific synthetic route employed .
Research indicates that this compound exhibits biological activity primarily through inhibition of specific kinases involved in cellular signaling pathways. Notably, it has shown potential in inhibiting the p38 MAPK pathway, which plays a critical role in inflammatory responses and cell proliferation .
Anticancer Properties
Several studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, a study demonstrated that the compound effectively reduced cell viability in breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, thereby suggesting its potential utility in treating inflammatory diseases .
Case Studies
- Breast Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells indicated that treatment with this compound led to a significant decrease in cell proliferation and an increase in apoptotic markers.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for preparing N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide?
The synthesis typically involves multi-step reactions:
- Intermediate Preparation : Formation of the 2,4-difluorophenylamine precursor via nucleophilic substitution or coupling reactions.
- Pyridinylmethyl Attachment : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridin-3-ylmethyl group .
- Amidation : Final coupling via amidation using activated carbonyl reagents (e.g., EDCI/HOBt) to form the ethanediamide linkage . Key reagents: Pd(PPh₃)₄ for coupling, DMF or THF as solvents, and TLC/HPLC for purity monitoring.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatography : Reverse-phase HPLC with UV detection (λmax ~255 nm) to assess purity ≥98% .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR spectroscopy to verify amide C=O stretching (~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺) .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) due to its pyridinyl and difluorophenyl motifs, which may target ATP-binding pockets .
- Cellular Uptake : Measure permeability via Caco-2 cell monolayers to predict bioavailability .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity for specific molecular targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase), focusing on hydrogen bonding with the ethanediamide moiety and hydrophobic interactions with fluorophenyl/pyridinyl groups .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to guide structural modifications .
Q. What experimental strategies resolve contradictory bioactivity data across different assays?
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-assay variability.
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and confirm target engagement .
- Metabolic Stability : Perform liver microsome assays to rule out rapid degradation as a cause of inconsistent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
